![molecular formula C24H22N2O4S2 B2421575 N-benzyl-N-(6-ethoxybenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide CAS No. 942002-69-9](/img/structure/B2421575.png)
N-benzyl-N-(6-ethoxybenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide
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Description
N-benzyl-N-(6-ethoxybenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide, also known as BMB-BS, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent.
Scientific Research Applications
Anti-Cancer Activity
Benzothiazole derivatives, including compounds similar to the one , have shown promising anti-cancer activity . They have been found to regulate cell cycle and apoptosis by p53 activation via mitochondrial-dependent pathways . These compounds exhibited anti-cancer activity against various cancer cell lines, including Colo205, U937, MCF7, and A549 .
Diabetes Treatment
Benzothiazole derivatives have also been found to augment glucose uptake in skeletal muscle cells and stimulate insulin secretion from pancreatic β-cells via AMPK activation . This suggests that they could potentially be used in the treatment of diabetes .
Cell Cycle Regulation
The regulation of the cell cycle is a critical aspect of cancer treatment. Benzothiazole derivatives have been found to induce G2/M cell cycle arrest , which could potentially be used to halt the proliferation of cancer cells .
Apoptosis Induction
Apoptosis, or programmed cell death, is another mechanism through which cancer cells can be eliminated. Benzothiazole derivatives have been found to alter the balance in levels of key mitochondrial proteins such as Bcl-2 and Bax, resulting in apoptosis .
p53 Activation
The p53 protein is a crucial regulator of the cell cycle and plays a significant role in preventing cancer. Benzothiazole derivatives have been found to tremendously increase the levels of p53 in treated cells , suggesting their potential use in cancer prevention or treatment .
AMPK Activation
Adenosine monophosphate-activated protein kinase (AMPK) is a major target for antidiabetic drugs. Benzothiazole derivatives have been found to activate AMPK, which increases the rate of glucose uptake in muscle cells and augments glucose-stimulated insulin secretion in β-cells .
properties
IUPAC Name |
N-benzyl-N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-methylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O4S2/c1-3-30-19-12-13-21-22(15-19)31-24(25-21)26(16-17-8-5-4-6-9-17)23(27)18-10-7-11-20(14-18)32(2,28)29/h4-15H,3,16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFVGOOJFRHURAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)N(CC3=CC=CC=C3)C(=O)C4=CC(=CC=C4)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-N-(6-ethoxybenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide |
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